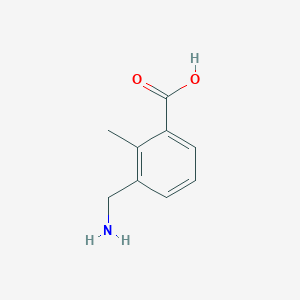
3-(Aminomethyl)-2-methylbenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Aminomethyl)-2-methylbenzoic acid: is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of an aminomethyl group attached to the benzene ring, along with a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-2-methylbenzoic acid can be achieved through several methods. One common approach involves the Mannich reaction, where a primary or secondary amine reacts with formaldehyde and a compound containing an acidic proton next to a carbonyl group . This reaction typically requires acidic or basic conditions and can be carried out at room temperature or under reflux.
Industrial Production Methods: Industrial production of this compound often involves the use of optimized reaction conditions to maximize yield and minimize by-products. This may include the use of specific solvents, catalysts, and temperature control to ensure efficient synthesis .
化学反应分析
Types of Reactions: 3-(Aminomethyl)-2-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The aminomethyl group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols .
科学研究应用
Chemistry: In chemistry, 3-(Aminomethyl)-2-methylbenzoic acid is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology: It can act as a ligand in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of drugs targeting specific molecular pathways .
Industry: Industrially, the compound is utilized in the production of specialty chemicals and materials. It can be a precursor for the synthesis of polymers, dyes, and other industrial products .
作用机制
The mechanism of action of 3-(Aminomethyl)-2-methylbenzoic acid involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, influencing their activity. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity .
相似化合物的比较
- 3-(Aminomethyl)benzeneboronic acid hydrochloride
- 3-(Aminomethyl)-5-methylhexanoic acid (S-pregabalin)
Comparison: 3-(Aminomethyl)-2-methylbenzoic acid is unique due to its specific substitution pattern on the benzene ring. Compared to 3-(Aminomethyl)benzeneboronic acid hydrochloride, it lacks the boronic acid group, which imparts different reactivity and applications. In contrast to 3-(Aminomethyl)-5-methylhexanoic acid, it has a benzene ring instead of a hexanoic acid chain, leading to distinct chemical properties and uses .
属性
CAS 编号 |
96084-41-2 |
|---|---|
分子式 |
C9H11NO2 |
分子量 |
165.19 g/mol |
IUPAC 名称 |
3-(aminomethyl)-2-methylbenzoic acid |
InChI |
InChI=1S/C9H11NO2/c1-6-7(5-10)3-2-4-8(6)9(11)12/h2-4H,5,10H2,1H3,(H,11,12) |
InChI 键 |
JHAJXDFHVMMERO-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC=C1C(=O)O)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(2,4-Difluorophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13203897.png)


![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13203915.png)
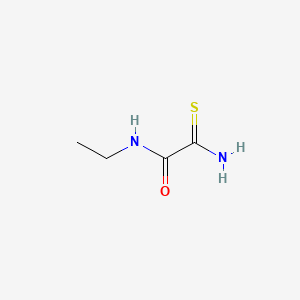
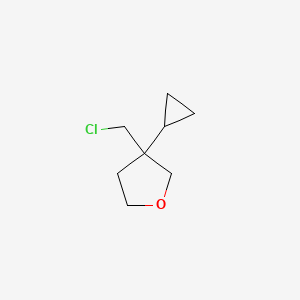
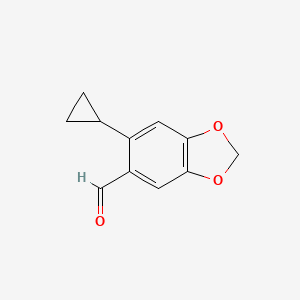
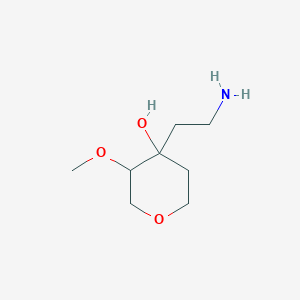
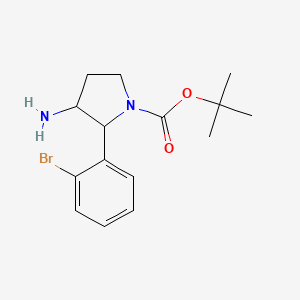

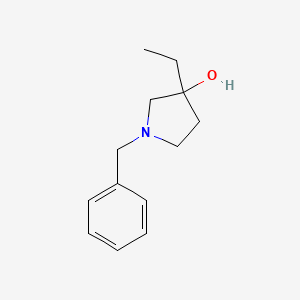
![5-[3-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13203954.png)
![3-[1-(3-Fluoro-5-methylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13203955.png)

